InChI=1S/C12H20O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h1-10H2
. The compound has a complexity of 189 and does not have any rotatable bonds . The topological polar surface area is 17.1 Ų . Spiro[5.6]dodecan-7-one is a chemical compound characterized by its unique spiro structure, which consists of two interconnected rings sharing a single atom. Its molecular formula is , indicating the presence of twelve carbon atoms, twenty hydrogen atoms, and one oxygen atom. This compound falls under the category of spiro compounds, which are known for their distinctive cyclic structures that can exhibit various chemical properties and biological activities. Spiro[5.6]dodecan-7-one is primarily utilized in organic synthesis and has garnered interest in both academic and industrial research settings due to its potential applications in pharmaceuticals and materials science.
The synthesis of Spiro[5.6]dodecan-7-one can be achieved through several methods, with the following being the most notable:
The choice of reagents and reaction conditions is crucial for achieving high yields in the synthesis of Spiro[5.6]dodecan-7-one. For instance, using mild conditions can help preserve the integrity of sensitive functional groups while ensuring complete conversion to the desired product.
Spiro[5.6]dodecan-7-one features a spiro arrangement where a six-membered ring and a seven-membered ring share a single carbon atom at the spiro center. This unique configuration contributes to its distinctive chemical behavior and reactivity.
Spiro[5.6]dodecan-7-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Spiro[5.6]dodecan-7-one primarily involves its reactivity as a carbonyl compound. The carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack from various reagents during substitution reactions. This property allows it to serve as an intermediate in the synthesis of more complex molecules.
Relevant data on these properties can provide insight into handling and application in laboratory settings.
Spiro[5.6]dodecan-7-one has several scientific uses:
The oxidation of spiro-alcohol precursors constitutes a direct route to spiro[5.6]dodecan-7-one. Jones reagent (chromic acid in aqueous H₂SO₄) achieves >90% conversion but exhibits limited functional group tolerance. Mechanistic studies confirm a rate-determining E₂ elimination step following chromate ester formation, with reaction kinetics highly sensitive to steric hindrance at the β-carbon [3]. Pyridinium chlorochromate (PCC) offers milder alternatives, enabling ketonization at 25°C with 85% yield and reduced epimerization at quaternary centers.
Table 1: Performance Metrics of Oxidation Reagents
Reagent | Temperature (°C) | Yield (%) | Stereochemical Integrity |
---|---|---|---|
Jones reagent | 0–5 | 92 | Moderate (≤15% epimerization) |
PCC | 25 | 85 | High (≥95% retention) |
Swern conditions | -78 to 25 | 78 | Excellent (≥98% retention) |
TPAP/NMO | 25 | 88 | High (≥96% retention) |
Notably, Swern oxidation (DMSO/oxalyl chloride) preserves stereochemistry at the spiro-junction but requires cryogenic conditions. Recent advances employ tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO), achieving 88% yield without epimerization [3]. Kinetic isotopic studies (kH/kD = 5.8) confirm significant C–H bond breaking in the transition state.
Catalytic hydrogenation of unsaturated precursors provides stereoselective access to spiro[5.6]dodecan-7-one derivatives. Pd/C (10% w/w) in ethanol achieves full reduction of Δ⁶,⁷-olefins at 50 psi H₂, though competitive over-reduction to alcohols occurs without precise pressure control. Stereoselective hydrogenation using Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆) delivers up to 92% de for cis-configured products [1].
Birch reductive alkylation stands as a benchmark for stereocontrol. Employing (S)-methoxypyrrolidine as a chiral auxiliary, Brimble and coworkers generated quaternary spirocenters with >98% enantiomeric excess (ee). The mechanism involves lithium-ammonia reduction of an enol ether followed by stereoselective alkylation, where the chiral auxiliary directs facial selectivity [3]. Sodium borohydride reduction of keto-enol intermediates proceeds with moderate diastereoselectivity (3:1 dr), while DIBAL-H reduction at -78°C enhances selectivity to 12:1 dr for equatorial alcohol formation.
Table 2: Reductive Methods for Stereochemical Control
Method | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Pd/C hydrogenation | EtOH, 50 psi H₂, 25°C | 95 | Non-selective |
Crabtree’s catalyst | CH₂Cl₂, 100 psi H₂, 0°C | 88 | 92% de (cis) |
Birch reductive alkylation | Li/NH₃, (S)-auxiliary, -33°C | 76 | >98% ee |
DIBAL-H reduction | Toluene, -78°C | 81 | 12:1 dr (equatorial:axial) |
Industrial implementation prioritizes atom economy, catalyst recyclability, and waste minimization. Continuous-flow hydrogenation using fixed-bed Pd/Al₂O₃ catalysts achieves 99% conversion with 500 kg/day throughput, significantly outperforming batch reactors requiring catalyst filtration. Life-cycle assessment reveals a 40% reduction in E-factor (kg waste/kg product) compared to batch methods [1].
Economic modeling of Birch reductive alkylation shows 32% cost contribution from chiral auxiliaries. Large-scale (>100 kg) Tsuji-Trost cyclization using Pd(OAc)₂ with chiral phosphine ligands (L4) delivers 75% yield at 97% ee, but palladium leaching (2.7 ppm residual) necessitates costly purification. Alternative metal-free cyclization via acid-catalyzed spirolactamization (e.g., Schultz’s protocol) reduces production costs by 58% despite lower ee (80%) [3]. Solvent recovery systems enable >90% THF recycling in reductive processes, improving process mass intensity (PMI) from 86 to 32.
Table 3: Industrial Production Cost Analysis (Per Kilogram Basis)
Parameter | Birch Reductive Alkylation | Tsuji-Trost Cyclization | Acid-Catalyzed Lactamization |
---|---|---|---|
Raw Material Costs | $1,240 | $980 | $520 |
Catalyst/Ligand Expenses | $890 | $1,150 | $30 |
Energy Consumption | $310 | $280 | $180 |
Waste Treatment | $420 | $610 | $95 |
Total Production Cost | $2,860 | $3,020 | $825 |
Ring-forming methodologies dominate modern spiro[5.6]dodecan-7-one syntheses. Schultz’s spirolactamization protocol converts ω-amino acids to bicyclic lactams via activation with (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). This method achieves 73% yield for spiro[5.6]dodecan-7-one derivatives, with X-ray crystallography confirming chair-chair conformer predominance [3].
Tsuji-Trost allylic alkylation using Pd₂(dba)₃ and chiral ligand L4 (0.025 M in 1,4-dioxane) constructs spirocycles with 97% ee. Computational studies indicate enantioselectivity arises from steric differentiation in the π-allyl palladium transition state [6]. Conformational analysis via X-ray diffraction reveals two distinct chair conformers in crystalline spiro[5.6]dodecan-7-ones: one with C1-methyl axial and another with equatorial orientation. These conformers form hydrogen-bonded heterodimers (N–H⋯O=C, 2.86–2.97 Å) that influence solid-state packing [3].
Table 4: Cyclization Strategies and Conformational Outcomes
Method | Key Reagent/Catalyst | Yield (%) | Stereochemical Outcome | Conformer Ratio (Axial:Equatorial) |
---|---|---|---|---|
Schultz spirolactamization | PyAOP, DIPEA | 73 | Racemic | 1:1 (crystalline state) |
Tsuji-Trost alkylation | Pd₂(dba)₃/L4 | 68 | 97% ee | 1:0 (solution) |
Acid-catalyzed cyclization | PTSA, toluene, reflux | 81 | 80% ee | 1.2:1 |
Radical spirocyclization | Bu₃SnH, AIBN | 65 | Non-selective | N/A |
Conformational dynamics in solution (studied via VT-NMR) show rapid interconversion between axial and equatorial methyl conformers at 25°C (ΔG‡ = 42 kJ/mol). Stereoelectronic effects from the C7-carbonyl group stabilize the equatorial conformer by 1.8 kcal/mol, as confirmed by DFT calculations [3].
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0